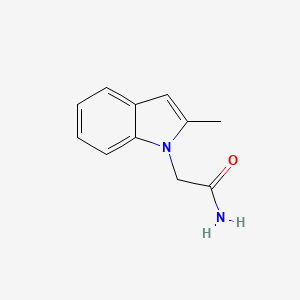

1H-Indole-1-acetamide, 2-methyl-

Description

Significance of the Indole (B1671886) Nucleus in Chemical Sciences and Biology

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the fields of chemical sciences and biology. researchgate.netnih.govresearchgate.net This structural motif is found in a vast array of natural products, most notably the essential amino acid tryptophan. Its presence extends to a multitude of alkaloids, neurotransmitters like serotonin (B10506), and hormones, underscoring its fundamental role in biological processes. nih.govresearchgate.net In medicinal chemistry, the indole scaffold is considered a "privileged" structure due to its ability to bind to a wide range of biological targets with high affinity. ijpsr.com This versatility has led to the development of numerous indole-containing drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antiviral agents. ijpsr.comimpactfactor.org The unique electronic properties of the indole ring system, characterized by its ten π-electrons, contribute to its ability to participate in various chemical reactions and biological interactions. impactfactor.org

Overview of 1H-Indole-1-acetamide, 2-methyl- within Indole Derivatives

1H-Indole-1-acetamide, 2-methyl- is a specific derivative of the indole family. It features an acetamide (B32628) group attached to the nitrogen atom of the indole ring (position 1) and a methyl group at position 2. This particular arrangement of substituents on the indole core gives rise to a unique set of chemical and physical properties that are of interest in synthetic and medicinal chemistry. The presence of the acetamide group introduces potential for hydrogen bonding and can influence the molecule's solubility and crystal packing. nih.gov The 2-methyl group can impact the steric and electronic environment of the indole ring, potentially influencing its reactivity and biological activity. nih.gov This compound serves as a valuable building block in the synthesis of more complex molecules and as a subject of study for understanding structure-activity relationships within the broader class of indole derivatives. rsc.org

Scope and Research Focus of the Outline

This article provides a focused examination of the chemical compound 1H-Indole-1-acetamide, 2-methyl-. The scope is strictly limited to its chemical synthesis, physicochemical properties, spectroscopic characterization, and its applications in research and development, particularly in medicinal chemistry. The content will not extend to clinical data, dosage, or specific adverse effects. The primary objective is to present a scientifically rigorous overview based on existing research findings, highlighting the compound's role as a synthetic intermediate and its relevance in the exploration of new chemical entities.

Structure

3D Structure

Properties

CAS No. |

61921-82-2 |

|---|---|

Molecular Formula |

C11H12N2O |

Molecular Weight |

188.23 g/mol |

IUPAC Name |

2-(2-methylindol-1-yl)acetamide |

InChI |

InChI=1S/C11H12N2O/c1-8-6-9-4-2-3-5-10(9)13(8)7-11(12)14/h2-6H,7H2,1H3,(H2,12,14) |

InChI Key |

KLWJQUFEYCQOPX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CC(=O)N |

Origin of Product |

United States |

Spectroscopic Characterization

The structural elucidation of 1H-Indole-1-acetamide, 2-methyl- relies on various spectroscopic techniques.

| Technique | Data |

| ¹H NMR | The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the indole (B1671886) ring (typically in the range of δ 7.0–7.6 ppm), a singlet for the 2-methyl group (around δ 2.4 ppm), a singlet for the methylene (B1212753) protons of the acetamide (B32628) group, and signals for the amide protons. researchgate.netnih.gov |

| ¹³C NMR | The carbon NMR spectrum would display distinct peaks for the eight carbons of the indole ring, the methyl carbon, the methylene carbon, and the carbonyl carbon of the acetamide group. nih.gov |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve cleavage of the acetamide side chain. researchgate.net |

| Infrared (IR) Spectroscopy | The IR spectrum would be characterized by absorption bands corresponding to the N-H stretch of the indole, C-H stretches of the aromatic and alkyl groups, and a strong absorption for the C=O stretch of the amide group (around 1650 cm⁻¹). |

Mechanistic Investigations and Biological Target Interaction Studies

Elucidation of Molecular Mechanisms of Action for Indole-1-acetamides

Indole-1-acetamides utilize a variety of mechanisms to interact with biological systems. Their actions are largely dictated by the specific substitutions on the indole (B1671886) core and the acetamide (B32628) side chain, which allows for a diverse range of activities.

Tubulin Polymerization: The indole nucleus is a key feature in a variety of compounds that act as inhibitors of tubulin polymerization, a critical process for cell division. nih.gov By interfering with microtubule dynamics, these agents can lead to cell cycle arrest and apoptosis, making them valuable candidates for anticancer therapies. nih.govmdpi.com

Specifically, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been designed and synthesized as potent inhibitors of tubulin polymerization. rsc.org Mechanistic studies have shown that these compounds can induce apoptosis and arrest the cell cycle in the G2/M phase, acting in a manner consistent with established tubulin inhibitors like colchicine. rsc.org One of the most effective compounds in this series, compound 7d , demonstrated significant antiproliferative activities against various cancer cell lines. rsc.org

Aromatase Inhibition: Aromatase (CYP19A1) is a crucial enzyme in estrogen biosynthesis, and its inhibition is a key strategy in treating hormone-dependent breast cancer. frontiersin.orgnih.gov The indole scaffold has been identified as a promising base for the development of non-steroidal aromatase inhibitors. frontiersin.orgresearchgate.netnih.gov

Research into 2-methyl indole hydrazone derivatives, which are structurally related to 2-methyl-1H-indole-1-acetamide, has shown their potential as aromatase inhibitors. nih.gov In both cell-free and cell-based assays, monochloro-substituted indole hydrazones demonstrated stronger aromatase inhibitory activity than the natural indolic hormone, melatonin. nih.gov These findings, supported by molecular modeling, suggest that the 2-methyl indole core is a viable structure for designing new, potent aromatase inhibitors. nih.govmdpi.com

α-Amylase Inhibition: α-Amylase is a key digestive enzyme that breaks down complex carbohydrates into simple sugars. Inhibiting this enzyme is a therapeutic approach to managing postprandial hyperglycemia in diabetes. nih.govacs.org A series of twenty-four indole-3-acetamide (B105759) derivatives were synthesized and evaluated for their ability to inhibit α-amylase. nih.gov The entire series showed moderate to good inhibitory activity, with IC₅₀ values ranging from 1.09 ± 0.11 to 2.84 ± 0.1 μM, comparable to the standard drug acarbose (B1664774) (IC₅₀ = 0.92 ± 0.4 μM). nih.govacs.org

In silico docking studies revealed that these compounds bind effectively within the active site of the α-amylase enzyme. nih.gov For instance, the most active compound from a halide-containing subgroup, which featured a 2-(1H-indol-3-yl)-N-phenylacetamide core, was observed to form four key interactions with residues Leu165, Ala198, His201, and Asp300 in the enzyme's binding cavity. nih.gov

| Compound Type | Target Enzyme | Key Findings | IC₅₀ Values | Source |

|---|---|---|---|---|

| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides | Tubulin | Inhibits polymerization, induces G2/M arrest and apoptosis. | e.g., Compound 7d: 0.34-0.86 μM against various cell lines. | rsc.org |

| 2-methyl indole hydrazones | Aromatase | Monochloro-substituted derivatives are potent inhibitors. | Activity shown to be greater than melatonin. | nih.gov |

| Indole-3-acetamide Derivatives | α-Amylase | Good to moderate inhibition across the series. | 1.09 to 2.84 μM | nih.gov |

| Acetamide-based inhibitors | Heme Oxygenase-1 (HO-1) | Amide linker is tolerated in the pharmacophore. | Potent inhibition by selected compounds (e.g., 7l). | nih.govnih.gov |

Heme Oxygenase (HO) Inhibition: Heme oxygenase-1 (HO-1) is an enzyme that plays a cytoprotective role but is also overexpressed in many tumors, contributing to cancer progression and chemoresistance. nih.govnih.gov This makes HO-1 an attractive target for anticancer drug development. While specific studies on indole-1-acetamide are limited, research on acetamide-based HO-1 inhibitors has provided valuable mechanistic insights. These studies have established that an amide functional group can be effectively incorporated into the central chain of the inhibitor's structure. nih.gov Novel acetamide-based compounds with an imidazole (B134444) moiety have been shown to be potent HO-1 inhibitors, with some demonstrating significant antiproliferative activity against various cancer cells. nih.govnih.gov

CB1 Receptor Allosteric Modulation: The cannabinoid CB1 receptor is a G protein-coupled receptor that is a key target for treating a range of conditions. However, direct-acting (orthosteric) agonists can have significant side effects. Allosteric modulators, which bind to a different site on the receptor, offer a more nuanced approach to tempering CB1 receptor signaling. wikipedia.org Indole-containing compounds, particularly indole-2-carboxamides, have been identified as potent allosteric modulators of the CB1 receptor. mdpi.com These molecules can enhance the binding of agonists while simultaneously reducing G-protein coupling and signaling, a phenomenon known as 'insurmountable inhibition'. nih.gov Structure-activity relationship studies have shown that the length of the alkyl chain at the C3 position of the indole ring is critical for modulating the allosteric effect. mdpi.com

HIV-1 gp41 Interaction: The glycoprotein (B1211001) gp41 is essential for the fusion of the HIV-1 virus with host cells, making it a prime target for antiviral drug development. ircmj.com The formation of a six-helix bundle by gp41 is a critical step in this fusion process. frontiersin.org A structure-based drug design approach has led to the development of indole compounds that act as fusion inhibitors by targeting a conserved hydrophobic pocket on gp41. These small molecules block the protein-protein interaction between the N-heptad repeat (NHR) and C-heptad repeat (CHR) regions of gp41, preventing the conformational change necessary for membrane fusion. nih.gov Optimization of these indole-based inhibitors has yielded compounds with potent anti-HIV fusion activity.

Indole compounds are well-documented for their ability to influence fundamental cellular processes like apoptosis (programmed cell death) and cell cycle progression, which are often dysregulated in cancer. mdpi.comtandfonline.com

Cell Apoptosis: Indole derivatives, including indole-3-carbinol (B1674136) (I3C) and its dimer DIM, induce apoptosis by modulating the expression of key regulatory proteins. mdpi.comtandfonline.com They can down-regulate anti-apoptotic proteins such as Bcl-2 and Bcl-XL and up-regulate pro-apoptotic factors like Bax. mdpi.comdrugbank.com This shift in the Bax/Bcl-2 ratio leads to the release of mitochondrial cytochrome C and the activation of caspases, ultimately resulting in cell death. tandfonline.com A novel indole-core-based derivative was shown to induce apoptosis in acute myeloid leukemia (AML) cells in a dose-dependent manner by downregulating Bcl-2 and upregulating Bax. drugbank.com Similarly, indole-3-acetic acid has been shown to modulate the TLR4/NF-κB/caspase-3 pathway, highlighting another mechanism for inducing apoptosis.

Cell Cycle Arrest: The antiproliferative effects of indole compounds are frequently linked to their ability to halt the cell cycle at specific checkpoints, preventing cancer cells from dividing. researchgate.net For example, N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide was found to arrest cells in the G2/M phase. rsc.org Other indole derivatives induce G1 phase arrest. researchgate.net This is often achieved by up-regulating cell cycle inhibitors like p21 and p27 and down-regulating cyclin-dependent kinases (CDKs), such as CDK2, which are essential for cell cycle progression. researchgate.net

Coordination Chemistry of Indole Acetamides with Metal Ions

The indole nucleus and the associated acetamide group provide excellent donor atoms for coordinating with metal ions, leading to the formation of stable metal complexes. nih.govresearchgate.net The pharmacological properties of indole derivatives can often be enhanced through complexation with transition metals, which can improve solubility and bioavailability. nih.gov

Studies have shown that indole-3-acetamide can act as a bidentate ligand, coordinating with metal ions like Platinum(II) and Palladium(II). researchgate.net In these complexes, coordination occurs through the C(3) atom of the indole ring and the oxygen atom of the amide group, forming a spiro structure. researchgate.net The formation of such complexes is supported by extensive spectroscopic data, including NMR, IR, and mass spectrometry. researchgate.net Indole-3-acetic acid has also been used to synthesize complexes with a range of metals, including Copper(II), Cadmium(II), and Lead(II), forming binuclear or one-dimensional chain structures. These metal-organic complexes can exhibit interesting properties, such as fluorescence, and have potential applications in chemosensing.

Role in Intercellular Signaling and Quorum Sensing in Microbes

Indole is a significant intercellular signaling molecule in many bacterial communities, including both Gram-positive and Gram-negative species. researchgate.net Though known for over a century as a metabolic byproduct of tryptophan, its role in regulating bacterial physiology is now widely recognized. researchgate.net Indole influences a variety of bacterial processes, including biofilm formation, drug resistance, virulence, and quorum sensing. frontiersin.orgresearchgate.net

Quorum sensing is a system of stimulus and response correlated to population density, which allows bacteria to coordinate their behavior. Indole can interfere with this process. For example, it has been shown to inhibit the folding of quorum-sensing regulator proteins, thereby disrupting signal transmission without necessarily reducing the signal molecule itself. In some bacteria, indole interacts directly with transcriptional regulators to control gene expression. frontiersin.orgresearchgate.net The ability of indole and its derivatives to interfere with these signaling systems makes them potential antivirulence compounds.

Interaction with Plant Physiological Pathways (e.g., Auxin Biosynthesis Precursors)

In the plant kingdom, indole-3-acetamide (IAM) is a central molecule in the biosynthesis of auxin, the most important plant growth hormone. rsc.orgacs.org IAM serves as a direct precursor to indole-3-acetic acid (IAA), the major form of auxin in plants. nih.govacs.org This conversion is catalyzed by the enzyme AMIDASE 1 (AMI1). nih.govacs.org

The IAM pathway is a crucial part of maintaining cellular auxin homeostasis. acs.org The levels of IAM and its conversion to IAA are tightly regulated and play a role in the trade-off between plant growth and stress responses. acs.org For instance, an accumulation of IAM, which can occur under abiotic stress conditions, can trigger the biosynthesis of abscisic acid (ABA), a key stress-related hormone. acs.org This crosstalk between auxin and ABA pathways, mediated by IAM, allows plants to fine-tune their development in response to environmental changes. acs.org Exogenous application of IAM can induce the expression of stress-responsive genes, such as the transcription factor MYB74, which in turn contributes to growth retardation and the control of osmotic stress responses.

Structure Activity Relationship Sar Studies of 1h Indole 1 Acetamide, 2 Methyl and Analogues

Principles and Methodologies in SAR Research

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. rsc.org The core principle involves systematically modifying a lead compound's molecular structure and observing the corresponding changes in its pharmacological effects. The indole (B1671886) nucleus is considered a "privileged structure" in drug design, as it is a versatile scaffold found in many biologically active molecules and is amenable to chemical modifications at several positions. mdpi.commdpi.comgoettingen-research-online.de

The influence of a substituent on an aromatic ring, such as the indole system, can be broken down into two primary electronic effects:

Inductive Effect : This effect is transmitted through sigma (σ) bonds. Atoms more electronegative than carbon, such as nitrogen, oxygen, and halogens, pull electron density away from the ring, deactivating it towards electrophilic attack. libretexts.org

Resonance (or Conjugative) Effect : This effect involves the donation or withdrawal of electrons through pi (π) bonds. libretexts.org Substituents with lone pairs of electrons (e.g., -NH2, -OH, -OR) can donate electron density to the aromatic ring via resonance, which is an activating effect. libretexts.org Conversely, groups with pi bonds to an electronegative atom (e.g., -NO2, -COR) withdraw electrons from the ring, a deactivating effect. libretexts.org

In SAR research, new analogues of a lead compound are synthesized to explore these effects. nih.gov Modifications typically include altering substituent types (e.g., from alkyl to halogen), changing their position on the scaffold, and modifying linking chains. nih.gov The resulting biological data, often in the form of IC50 values (the concentration required to inhibit a biological process by 50%), is then analyzed. acs.org Modern SAR studies are frequently augmented by computational methods, such as molecular docking, which simulate the binding of a compound to its biological target, helping to rationalize observed activities and identify key binding interactions. acs.orgnih.gov

Impact of Substituent Modifications on Biological Activity

The biological activity of indole acetamide (B32628) derivatives is highly sensitive to substitutions on the indole ring, the acetamide side chain, and any attached aromatic groups.

The indole ring offers several positions for modification, with C2, C3, and C5 being particularly significant for modulating activity. nih.gov

C2 Position : The presence of a small alkyl group, such as methyl, at the C2 position can be crucial for activity, with studies showing that these analogues are often much more active than those with bulkier aryl substituents at the same position. youtube.com However, other research indicates that different 2-substituted functionalities can lead to high-affinity ligands, suggesting the optimal group depends on the specific biological target. nih.gov The substituent at C2 can influence the binding orientation of the entire molecule within a receptor pocket. nih.gov

C3 Position : While the core focus is on 1-acetamide derivatives, it's noteworthy that the C3 position is a common attachment point for side chains in other indole classes. The length and nature of substituents at C3 can significantly affect potency. nih.gov

C5 Position : The C5 position of the indole ring is a key site for modification. The introduction of a variety of groups, including methoxy (B1213986) (-OCH3), fluoro (-F), dimethylamino (-N(CH3)2), and acetyl (-COCH3), has been shown to produce more active compounds than the unsubstituted analogue. mdpi.comyoutube.com Specifically, chloro and fluoro groups at the C5 position have been investigated to good effect. nih.gov The introduction of an aryl group substituted with bromine at this position has also yielded favorable results in some contexts. mdpi.com

Indole Nitrogen (N1) : Acylation of the indole nitrogen at position 1 with various carboxylic acids has been reported to result in a decrease in activity in related indole acetic acid derivatives. youtube.com The N-H group of the indole ring is often a critical hydrogen bond donor, interacting with residues like Asp300 in target enzymes. acs.org

Acetamide Nitrogen and Side Chains : The amide moiety itself is essential. In studies of related indole-3-acetic acids, replacing the carboxylic acid group with other acidic functions decreases activity, and simple amide analogues were found to be inactive. youtube.com For indole-2-carboxamides, the activity of dialkylamino analogues attached to a phenyl ring was found to be sensitive to the length of the alkyl substituent on the nitrogen. Activity increased from methyl to ethyl and then declined with longer propyl and hexyl chains, suggesting a specific, limited hydrophobic pocket at the binding site. nih.gov

When an aromatic ring, typically a phenyl group, is attached to the acetamide nitrogen, its substitution pattern profoundly impacts biological activity. acs.orgnih.gov SAR studies on indole-3-acetamides revealed that an unsubstituted phenyl ring conferred moderate activity. acs.org The addition of various substituents led to a range of effects, highlighting the importance of both electronic properties and position.

Alkyl and Alkoxy Substituents : The addition of a methyl group at the para-position of the phenyl ring slightly reduced activity compared to the unsubstituted version. acs.org A para-methoxy substituent, however, provided superior activity compared to methyl-substituted derivatives. nih.gov

Halogen Substituents : Halogens have a significant and position-dependent influence.

A fluoro group at the para-position resulted in the most active compound in one extensive series, likely due to its strong inductive effect. acs.org Moving the fluoro group to the meta-position led to a sharp decrease in inhibition. acs.org

A chloro group at the para-position yielded the second most active compound in the same series. acs.org

A bromo group at the para-position was slightly more active than when placed at the meta-position. acs.org

An iodo group at the para-position was more active than its meta-substituted counterpart. acs.org

Combined Substituents : The presence of both a chloro and a methyl group on the phenyl ring resulted in weaker inhibition compared to the para-chloro analogue alone, suggesting potential steric hindrance or unfavorable electronic effects. acs.org

The following table summarizes the structure-activity relationship for substitutions on the N-phenyl ring of indole-3-acetamide (B105759) analogues against the α-amylase enzyme.

| Compound Analogue (Substituent on N-phenyl ring) | IC50 (µM) | Relative Activity |

| Unsubstituted | 2.6 ± 0.09 | Moderate |

| 4-Fluoro | 1.09 ± 0.11 | Most Active |

| 4-Chloro | 1.76 ± 0.2 | High |

| 4-Bromo | 2.1 ± 0.1 | Moderate |

| 4-Iodo | 2.14 ± 0.08 | Moderate |

| 4-Methoxy | 2.15 ± 0.1 | Moderate |

| 3-Fluoro | 2.25 ± 0.05 | Low |

| 3-Bromo | 2.27 ± 0.04 | Low |

| 4-Methyl | 2.84 ± 0.1 | Low |

| Data sourced from a study on indole-3-acetamides. acs.org |

Identification of Key Pharmacophores and Structural Motifs

A pharmacophore is the ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. Based on the SAR data, several key structural motifs for the biological activity of 1H-Indole-1-acetamide, 2-methyl- and its analogues can be identified.

The essential pharmacophoric features include:

The Indole Scaffold : This heterocyclic ring system serves as the foundational structure. goettingen-research-online.de

A Hydrogen Bond Donor : The N-H group of the indole ring is a crucial hydrogen bond donor, essential for anchoring the molecule in the active site of target proteins. acs.org

A Substituted Acetamide Moiety : The -(CH2)-C(=O)NH- group is critical. The amide functionality and the specific nature of its N-substituent are vital for activity. nih.govnih.gov

An Aromatic Ring with Specific Substitutions : An N-phenyl group on the acetamide is a common feature. Its activity is fine-tuned by substituents, with electron-withdrawing groups like halogens (especially fluorine or chlorine) at the para-position often enhancing potency significantly. acs.orgyoutube.comnih.gov

A C2-Methyl Group : A methyl group at the C2 position of the indole ring is often associated with higher activity compared to larger substituents. youtube.com

Molecular docking studies have helped visualize these interactions, showing the indole N-H forming hydrogen bonds, while the substituted phenyl ring engages in π-π interactions with aromatic amino acid residues like Trp59 in the active site. acs.org

Computational Chemistry and in Silico Research Methodologies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations have been instrumental in elucidating the potential binding of 1H-indole-1-acetamide, 2-methyl-, and its derivatives with various biological targets. These computational methods predict how a ligand (in this case, an indole (B1671886) derivative) fits into the binding site of a protein and estimates the strength of their interaction.

Prediction of Binding Affinity and Interaction Modes

Studies on related indole derivatives have demonstrated the predictive power of molecular docking in estimating binding affinities. For instance, in a study of N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides, a derivative of the core indole structure, molecular docking predicted a binding energy of –7.28 kcal/mol with its target fungal protein. nih.gov Similarly, docking studies on indole-3-acetamide (B105759) derivatives against the α-amylase enzyme have been used to explore their binding interactions and conformations within the active site. nih.gov The binding affinity of these compounds is a key indicator of their potential inhibitory activity. For example, in the investigation of melatoninergic inhibitors, a binding affinity of -9.2 Kcal/mol was observed for a top-ranked compound, highlighting the significance of this metric. nih.gov The primary forces stabilizing these ligand-enzyme complexes are hydrogen bonds and hydrophobic interactions. nih.gov

Interactive Table: Predicted Binding Affinities of Indole Derivatives

| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamide derivative | Fungal Protein (1EA1) | -7.28 nih.gov |

| Melatoninergic Inhibitor (B22) | ASMT | -9.2 nih.gov |

Identification of Key Amino Acid Residues in Binding Sites

A crucial outcome of molecular docking is the identification of specific amino acid residues within the target's binding pocket that are critical for ligand interaction. For a synthesized N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamide, hydrogen bonding interactions were observed with THR232, GLY230, and PRO70 residues of the 4DH6 target protein. nih.gov In another case, interactions with ARG326, HIS392, GLN72, VAL395, and ASN102 of the 1EA1 target protein were noted. nih.gov Docking studies of indole-3-acetamide derivatives with α-amylase revealed interactions with a host of active-site residues including Trp58, Trp59, Tyr62, Leu162, Arg195, Asp197, Glu233, Asp300, and His305. nih.gov For a specific highly active halide-containing derivative, compound 15, four key interactions were identified with Leu165, Ala198, His201, and Asp300. nih.gov These findings underscore the importance of specific amino acid contacts in determining the binding orientation and affinity of the ligand.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic properties of 1H-Indole-1-acetamide, 2-methyl-. These methods allow for the optimization of the molecule's geometry and the analysis of its molecular orbitals.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

DFT is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com The geometry optimization process calculates the energy at an initial molecular geometry and systematically searches for a new geometry with a lower energy, ultimately finding the most stable conformation. mdpi.comscielo.org.mx For derivatives of acetamide (B32628), DFT calculations have been employed to fully optimize their molecular geometries using algorithms like Berny's optimization. nih.gov The optimized geometry of related indole compounds, such as 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one, has been determined using the B3LYP/6-311+G method, showing good agreement with experimental data for bond lengths. nih.gov Such calculations are crucial for understanding the three-dimensional structure and stability of the molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comaimspress.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net This charge transfer interaction within the molecule is a key aspect of its potential bioactivity. irjweb.comaimspress.com For instance, the HOMO-LUMO energy gap in a studied imidazole (B134444) derivative was found to be 4.4871 eV, indicating significant charge transfer within the molecule. irjweb.com The energies of these frontier orbitals are essential for understanding electronic transitions and reactivity. youtube.com

Interactive Table: HOMO-LUMO Energy Gaps of Related Compounds

| Compound/Derivative | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Imidazole Derivative | B3LYP/6-311G | -6.2967 | -1.8096 | 4.4871 irjweb.com |

| Temozolomide (Neutral, Gas Phase) | DFT/B3LYP/6-311G(d) | Not specified | Not specified | 4.40 aimspress.com |

| Temozolomide (Anion, Alpha Mode) | DFT/B3LYP/6-311G(d) | Not specified | Not specified | 3.11 aimspress.com |

| 7-Azaindole (7AI) | B3LYP/6-311++G** | -6.2 | -1.1 | 5.1 researchgate.net |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides insights into the interactions between orbitals, charge delocalization, and hyperconjugative interactions within a molecule. walshmedicalmedia.comsphinxsai.com It examines the delocalization of electron density from occupied Lewis-type (bonding or lone pair) NBOs to unoccupied non-Lewis type (antibonding or Rydberg) NBOs. researchgate.net This analysis can reveal stabilizing intramolecular charge transfer interactions. For example, in the study of 2-Aminoethanethiol, NBO analysis showed charge transfer from bonding orbitals like σ(C-H) and σ(N-H) to antibonding orbitals such as σ(C-H) and σ(C-C), which results in the stabilization of the system. sphinxsai.com Similarly, for N-((1-(phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide, NBO analysis was used to provide clear evidence of stabilization arising from hyperconjugation of various intramolecular interactions. walshmedicalmedia.com

Molecular Dynamics and Molecular Mechanical Simulations

Molecular dynamics (MD) simulations provide detailed insights into the conformational behavior and interaction dynamics of molecules over time. Such simulations have been utilized to investigate the binding of derivatives of 1H-Indole-1-acetamide, 2-methyl- to biological targets.

In a study focused on developing inhibitors for rhodesain, a key cysteine protease in Trypanosoma brucei rhodesiense, a 500 ns MD simulation was performed on a docked complex of a peptidyl nitrile derivative containing the 2-methyl-1H-indol-1-yl acetamide moiety. nih.gov The simulation aimed to refine the predicted binding geometry and assess the stability of the ligand-protein complex. The results indicated a preferential and stable binding orientation for the compound throughout the simulation. nih.gov

The MD studies highlighted specific interactions, noting that the 2-methyl indole group pointed towards the L67 and M68 residues within the S2 pocket of the enzyme. nih.gov This orientation and the stability observed in the simulation provided a structural rationale for the compound's activity. The significance of the 2-methyl substitution on the indole ring was further underscored by comparative data showing that derivatives lacking this specific substitution, or having it at a different position (C3), exhibited lower inhibitory activity against rhodesain. nih.gov This demonstrates the power of MD simulations to elucidate the structural determinants of molecular recognition and guide the optimization of inhibitor scaffolds.

In Silico Prediction and Screening Methodologies

In silico prediction and screening methodologies are widely used to assess the drug-like properties of compounds and to identify promising candidates from large virtual libraries. Derivatives of 1H-Indole-1-acetamide, 2-methyl- have been subject to such computational evaluations.

In the context of discovering new antimalarial agents, a phenotypic screening effort identified several α-azacyclic acetamides, including a derivative of 1H-Indole-1-acetamide, 2-methyl-. biorxiv.orgbiorxiv.org As part of this research, various in silico ADME (Absorption, Distribution, Metabolism, and Excretion) properties were calculated to evaluate the potential of these compounds. biorxiv.org Computational tools were used to predict physicochemical properties that are crucial for a compound's pharmacokinetic profile.

Table 1: Calculated Chemical Properties for a Related α-Azacyclic Acetamide

| Property | Calculated Value |

|---|---|

| Molecular Weight | Varies by analog |

| Polar Surface Area | Varies by analog |

| Freely Rotating Bonds | Varies by analog |

| Hydrogen Bond Donors | Varies by analog |

| Hydrogen Bond Acceptors | Varies by analog |

| Predicted pKa | Varies by analog |

| cLogD (pH 7.4) | Varies by analog |

Source: Data derived from supplementary information in studies on α-azacyclic acetamides. biorxiv.org

Furthermore, patent literature discloses the use of N-(2-chlorophenyl)-2-(2-methyl-1H-indol-1-yl)acetamide as a potential inhibitor of indoleamine 2,3-dioxygenase (IDO), a significant target in cancer immunotherapy. google.com The associated research points to the application of computational or computer-based methods to design, screen for, and identify compounds that can effectively bind to the catalytic site of the IDO enzyme. google.com This highlights the role of in silico screening in the initial phases of drug discovery for this class of indole derivatives.

The combination of synthesis and computational study has been effective in optimizing compounds for specific biological targets. For instance, in the development of rhodesain inhibitors, a series of compounds with variations in the indole substitution were synthesized and tested, with their activity correlating with insights gained from computational models. nih.gov

Table 2: Inhibitory Activity of Indole Acetamide Derivatives against Rhodesain

| Compound | Indole Substitution | Ki (µM) |

|---|---|---|

| 1a | Unsubstituted | 13.11 |

| 2a | 2-methyl | 6.56 |

| 3a | 3-methyl | 10.31 |

Source: S. Terracciano, et al., 2024. nih.gov

This data clearly shows that the 2-methyl substituted derivative (2a) has the highest potency, a finding supported and explained by the molecular dynamics simulations. nih.gov

Applications in Academic Research and Future Directions

Utility as Building Blocks in Pharmaceutical Development

The indole (B1671886) nucleus is a prominent scaffold in a vast number of natural products and synthetic compounds with significant biological activity. rsc.org Consequently, indole derivatives are a major focus in medicinal chemistry for the development of new therapeutic agents. nih.govacs.org 1H-Indole-1-acetamide, 2-methyl- and related indole acetamides serve as crucial starting materials or intermediates in the synthesis of more complex molecules with potential pharmaceutical applications. ekb.eg

One area of significant interest is in the development of anticancer agents. For instance, researchers have synthesized novel indole-2-carboxamide derivatives that have demonstrated moderate to excellent activity against cancer cell lines. nih.gov Specifically, certain 3-phenyl substituted indole-2-carboxamides have shown potent anticancer activity. nih.gov Furthermore, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been designed and synthesized as tubulin polymerization inhibitors, a key mechanism for halting cell division in cancer. rsc.orgnih.gov One compound from this series, in particular, exhibited potent activities against HeLa, MCF-7, and HT-29 cancer cell lines. rsc.orgnih.gov

Indole acetamide (B32628) derivatives have also been investigated for their potential as antimalarial drugs. The N-acetamide indole chemical class has been identified as a novel antimalarial scaffold, with research focused on optimizing its structure to enhance its activity against the Plasmodium falciparum parasite. nih.gov

In addition to cancer and malaria, indole acetamides are being explored for other therapeutic areas. For example, various indole-3-acetamide (B105759) derivatives have been synthesized and evaluated for their potential as antihyperglycemic and antioxidant agents. nih.govacs.org Some of these compounds have shown promising α-amylase inhibitory activity, which is relevant for controlling post-meal blood sugar levels. nih.gov Research has also been conducted on the synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives to evaluate their antioxidant properties. bohrium.comresearchgate.net

The versatility of the indole acetamide scaffold allows for the synthesis of a wide array of derivatives with diverse biological activities, making it a valuable building block in the ongoing search for new and effective pharmaceuticals.

Research in Agricultural Chemistry (e.g., Plant Growth Regulation)

In the realm of agricultural chemistry, indole compounds, particularly those related to indole-3-acetic acid (IAA), the primary plant auxin, play a critical role in plant growth and development. nih.govnih.gov Indole-3-acetamide (IAM) is a known precursor to IAA in plants. nih.govnih.govresearcher.life The conversion of IAM to IAA is catalyzed by amidase enzymes. nih.govoup.com

Research in this area often focuses on understanding the role of IAM and its conversion to IAA in regulating various aspects of plant life. Studies on Arabidopsis thaliana have shown that the accumulation of IAM can lead to reduced plant growth and trigger stress responses, including the biosynthesis of abscisic acid (ABA), a key plant stress hormone. frontiersin.org This suggests a complex interplay and crosstalk between auxin and ABA signaling pathways that are mediated by IAM levels. nih.govoup.com

The manipulation of IAM levels and its conversion to IAA holds potential for agricultural applications. For example, engineering plants to have altered levels of IAM or the enzymes that process it could lead to crops with desirable traits, such as enhanced stress tolerance or modified growth patterns. nih.gov The study of IAM and related compounds helps to elucidate the intricate hormonal networks that govern plant development, which can inform the development of new plant growth regulators.

Exploration in Materials Science

The application of indole derivatives extends beyond the life sciences into the field of materials science. The unique electronic and photophysical properties of the indole ring system make it an attractive component for the design of novel organic materials. While direct research on 1H-Indole-1-acetamide, 2-methyl- in materials science is not extensively documented, the broader class of indole derivatives is being explored for various applications.

For instance, indole-based compounds are being investigated for their potential use in organic electronics. The ability of the indole nucleus to participate in π-π stacking interactions and its electron-rich nature make it a suitable building block for organic semiconductors, which are essential components of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.

Furthermore, the reactivity of the indole ring allows for its incorporation into polymeric structures. The synthesis of polymers containing indole moieties can lead to materials with tailored optical, electronic, and thermal properties. These materials could find applications in areas such as sensors, coatings, and advanced composites. The development of efficient synthetic methods, such as microwave-assisted synthesis of 2-methyl-1H-indole-3-carboxylate derivatives, facilitates the creation of a diverse library of indole-based molecules for materials science research. mdpi.com

Development of Reference Standards in Analytical Chemistry

In analytical chemistry, particularly for pharmaceutical quality control, the availability of high-purity reference standards is crucial for ensuring the accuracy and reliability of analytical methods. sigmaaldrich.comsupelco.com.tw Reference standards are used for a variety of purposes, including method validation, instrument calibration, and the identification and quantification of impurities in drug substances and products.

1H-Indole-1-acetamide, 2-methyl-, as a specific chemical entity, can serve as a reference standard in analytical laboratories. Its well-defined chemical structure and properties allow it to be used for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), for the analysis of related indole-containing compounds.

The National Institute of Standards and Technology (NIST) provides comprehensive data for 1H-Indole-3-acetamide, a closely related compound, which includes its chemical formula, molecular weight, and spectroscopic data. nist.gov Such data is essential for the characterization and use of a compound as a reference standard. Companies that specialize in analytical reference materials offer a wide range of standards, including those for active pharmaceutical ingredients (APIs), impurities, and excipients, to support the pharmaceutical industry. sigmaaldrich.com The availability of well-characterized compounds like 1H-Indole-1-acetamide, 2-methyl- is vital for maintaining the quality and safety of pharmaceutical products.

Current Challenges and Opportunities in Indole Acetamide Research

The field of indole acetamide research, while rich with opportunities, also faces several challenges. A primary challenge lies in the synthesis of these compounds. While numerous synthetic routes to indole derivatives exist, the development of efficient, cost-effective, and environmentally friendly methods for the synthesis of specific indole acetamides remains an active area of research. mdpi.com For example, the one-pot multicomponent reaction of indole-3-acetic acid with various anilines is a promising approach for generating a library of indole-3-acetamides. nih.govacs.org

Another challenge is the elucidation of the precise mechanisms of action for many biologically active indole acetamides. While a compound may show promising activity in a high-throughput screen, understanding its molecular targets and the downstream pathways it affects is crucial for its further development as a therapeutic agent. nih.gov This often requires a combination of techniques, including molecular docking studies, biochemical assays, and cell-based experiments. nih.gov

Despite these challenges, there are significant opportunities in indole acetamide research. The vast chemical space that can be explored by modifying the indole acetamide scaffold presents a major opportunity for the discovery of new drugs with novel mechanisms of action. nih.gov For instance, the discovery of N-acetamide indoles as a new class of antimalarials highlights the potential for finding treatments for infectious diseases. nih.gov

Furthermore, the growing understanding of the role of indole acetamides in plant biology opens up opportunities for the development of new agricultural products. By targeting the enzymes involved in indole acetamide metabolism, it may be possible to create new herbicides or plant growth regulators with improved specificity and efficacy. nih.gov

The table below summarizes some of the key research findings and the corresponding compound classes and potential applications.

| Research Finding | Compound Class | Potential Application |

| Inhibition of tubulin polymerization rsc.orgnih.gov | N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides | Anticancer agents |

| Antimalarial activity nih.gov | N-acetamide indoles | Antimalarial drugs |

| α-Amylase inhibition nih.gov | Indole-3-acetamides | Antihyperglycemic agents |

| Antioxidant properties bohrium.comresearchgate.net | N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamides | Antioxidants |

| Regulation of plant growth and stress responses nih.govfrontiersin.org | Indole-3-acetamide (IAM) | Plant growth regulators |

Advanced Research Perspectives for 1H-Indole-1-acetamide, 2-methyl-

Future research on 1H-Indole-1-acetamide, 2-methyl- is likely to focus on several advanced areas. One promising direction is the use of this compound as a scaffold for the development of highly specific and potent inhibitors of disease-related enzymes. By employing structure-based drug design and combinatorial chemistry approaches, researchers can synthesize libraries of derivatives of 1H-Indole-1-acetamide, 2-methyl- and screen them for activity against a wide range of targets.

Another area of interest is the exploration of the role of 1H-Indole-1-acetamide, 2-methyl- and its metabolites in complex biological systems. This could involve the use of advanced analytical techniques, such as metabolomics and proteomics, to identify the downstream effects of this compound in cells and organisms. Such studies could reveal novel biological pathways and therapeutic targets.

In the field of materials science, future research could focus on the synthesis of novel polymers and organic electronic materials derived from 1H-Indole-1-acetamide, 2-methyl-. By carefully controlling the chemical structure and supramolecular organization of these materials, it may be possible to achieve enhanced performance in a variety of applications.

Finally, the development of more sophisticated in silico models to predict the biological activity and physicochemical properties of 1H-Indole-1-acetamide, 2-methyl- and its derivatives will be crucial for accelerating the pace of research. These models can help to prioritize the synthesis of the most promising compounds and guide the design of new experiments.

Q & A

Q. What are the standard synthetic routes for preparing 2-methyl-1H-indole-1-acetamide, and what reaction conditions are critical for optimizing yield?

The synthesis of 2-methyl-1H-indole-1-acetamide typically involves acylation or condensation reactions with indole derivatives. For example:

- Acylation under reflux : Reacting indole derivatives with acetic anhydride in the presence of a base (e.g., pyridine) under reflux conditions can yield acetamide products. Temperature control (~110–120°C) and catalyst selection (e.g., sodium acetate) are critical for minimizing side reactions and maximizing yield .

- Palladium-catalyzed amidation : Advanced routes may employ Pd-catalyzed cross-coupling to introduce acetamide groups, requiring inert atmospheres and optimized ligand systems (e.g., bidentate ligands) to enhance regioselectivity .

Q. How can researchers characterize the purity and structural integrity of 2-methyl-1H-indole-1-acetamide using spectroscopic techniques?

- Nuclear Magnetic Resonance (NMR) : and NMR can confirm substituent positions and purity. For instance, the methyl group at position 2 typically appears as a singlet near δ 2.5 ppm in NMR .

- Infrared (IR) Spectroscopy : Key functional groups like the acetamide carbonyl (C=O stretch at ~1650–1700 cm) and indole N-H (broad peak ~3400 cm) are identifiable using standardized IR libraries .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHNO: calculated 204.0899) and detects impurities .

Advanced Research Questions

Q. What crystallographic software tools are recommended for determining the three-dimensional structure of 2-methyl-1H-indole-1-acetamide, and how do they handle potential twinning or disorder in crystals?

- SHELXL : Widely used for small-molecule refinement, SHELXL employs commands like

TWINandBASFto model twinned crystals. Its robust least-squares algorithms resolve positional disorders by iteratively refining atomic parameters against diffraction data . - WinGX Suite : Integrates tools for structure solution (e.g., SIR2014) and visualization (ORTEP-3). For disordered regions, partial occupancy refinement and restraints (e.g.,

SIMUfor similar displacement parameters) improve model accuracy .

Q. How can contradictory data regarding the biological activity of 2-methyl-1H-indole-1-acetamide derivatives be systematically analyzed to identify structure-activity relationships (SARs)?

- Statistical Analysis : Apply multivariate methods (e.g., principal component analysis) to correlate substituent effects (e.g., methyl vs. methoxy groups) with bioactivity. Use Bonferroni correction to address false positives in high-throughput assays .

- Computational Modeling : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps), while molecular docking identifies binding affinities to targets like enzymes or receptors .

Q. What safety precautions are necessary when handling 2-methyl-1H-indole-1-acetamide in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors, as indole derivatives may irritate respiratory tracts .

- Waste Disposal : Neutralize acidic byproducts before disposal and adhere to institutional guidelines for hazardous organic waste.

Q. How can high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy be integrated to resolve ambiguities in the structural elucidation of 2-methyl-1H-indole-1-acetamide derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.